4aH-cinnolin-4-one
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Overview
Description
4aH-Cinnolin-4-one is a heterocyclic compound belonging to the cinnoline family. Cinnolines are bicyclic structures containing a benzene ring fused to a diazine ring. These compounds are significant in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4aH-Cinnolin-4-one can be synthesized through various methods. One common approach involves the cyclization of 2-nitrophenacylidene phenylhydrazones under base-catalyzed conditions. This reaction involves the intramolecular nucleophilic displacement of the nitro group by the ortho-side chain, leading to the formation of 3-substituted 1-phenylcinnolin-4-ones .
Industrial Production Methods: Industrial production of this compound typically involves the use of microwave-assisted synthesis. This method is efficient and allows for the rapid production of cinnoline derivatives by reacting 4-alkylpyridazine with nitrostyrene in dioxane/piperidine at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: 4aH-Cinnolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include 3-alkylcinnolines, 1,4-dihydro-3-alkylcinnolines, and various substituted cinnoline derivatives .
Scientific Research Applications
4aH-Cinnolin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.
Medicine: Due to its antitumor properties, this compound is being investigated for its potential use in cancer therapy.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
4aH-Cinnolin-4-one can be compared with other similar compounds such as quinoline, isoquinoline, and phthalazine. While all these compounds share a bicyclic structure with nitrogen atoms, this compound is unique due to its specific arrangement of nitrogen atoms and its diverse biological activities .
Comparison with Similar Compounds
- Quinoline
- Isoquinoline
- Phthalazine
- Quinoxaline
- Quinazoline
Properties
Molecular Formula |
C8H6N2O |
---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
4aH-cinnolin-4-one |
InChI |
InChI=1S/C8H6N2O/c11-8-5-9-10-7-4-2-1-3-6(7)8/h1-6H |
InChI Key |
WONPVHBERUAJCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NN=CC2=O)C=C1 |
Origin of Product |
United States |
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